![molecular formula C21H22ClFN2O4 B4853727 N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4853727.png)
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as CFM-2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide compounds and is known for its potent analgesic and anti-inflammatory effects.
Mechanism of Action
CFM-2 acts as a partial agonist of the mu-opioid receptor and the cannabinoid CB2 receptor. It binds to these receptors and activates them, leading to the inhibition of pain sensation and inflammation. CFM-2 also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that promote inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent analgesic and anti-inflammatory effects in several animal models of pain and inflammation. It has been found to be effective in reducing pain and inflammation in conditions such as arthritis, neuropathic pain, and cancer pain. CFM-2 has also been shown to have a low potential for addiction and abuse, making it a promising candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages for lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its pharmacological effects. CFM-2 is also relatively stable and can be stored for long periods without degradation. However, CFM-2 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. CFM-2 also has a short half-life in vivo, which can limit its effectiveness in some experimental settings.
Future Directions
CFM-2 has several potential future directions for scientific research. One area of interest is the development of new pain medications based on CFM-2. Several studies have shown that CFM-2 has a low potential for addiction and abuse, making it a promising candidate for the development of new pain medications. Another area of interest is the investigation of the role of CFM-2 in the treatment of other conditions such as anxiety, depression, and epilepsy. CFM-2 has been shown to have anxiolytic and anticonvulsant effects in animal studies, suggesting that it may have potential for the treatment of these conditions. Finally, further studies are needed to investigate the safety and efficacy of CFM-2 in human clinical trials.
Scientific Research Applications
CFM-2 has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to have a high affinity for the mu-opioid receptor and the cannabinoid CB2 receptor, which are known to play a crucial role in pain sensation and inflammation. CFM-2 has been used in several studies to investigate the mechanism of action of these receptors and to develop new drugs for pain management.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O4/c1-28-18-12-17(19(29-2)11-15(18)22)24-20(26)13-7-9-25(10-8-13)21(27)14-5-3-4-6-16(14)23/h3-6,11-13H,7-10H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMTWZYFIZSJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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